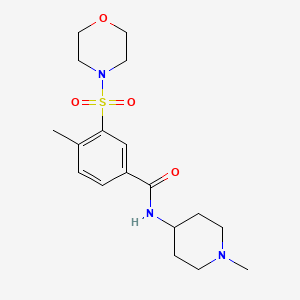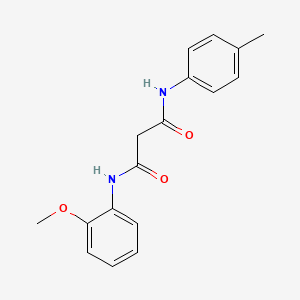![molecular formula C21H27N5O3 B4462127 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4462127.png)
4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine
説明
4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP belongs to the class of morpholine-based compounds and has been studied extensively for its mechanism of action and its effects on the biochemical and physiological systems of the body.
作用機序
The mechanism of action of 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine involves the inhibition of several key enzymes and pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine also inhibits the activity of the protein kinase B, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been found to have several biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has also been found to inhibit angiogenesis, or the formation of new blood vessels, which is essential for cancer cell growth and metastasis. Additionally, 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine in lab experiments is its high potency and specificity for its target enzymes and pathways. This makes it an effective tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine in lab experiments is its potential toxicity and side effects, which may limit its use in certain studies.
将来の方向性
There are several future directions for research on 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine. One potential direction is to study its effectiveness in combination with other cancer drugs to improve its therapeutic efficacy. Another direction is to study its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine for maximum therapeutic benefit.
科学的研究の応用
4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has been studied extensively for its potential therapeutic applications in various scientific research fields. It has been found to have significant activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. 4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-16-22-19(15-20(23-16)25-11-13-29-14-12-25)24-7-9-26(10-8-24)21(27)17-3-5-18(28-2)6-4-17/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKVVQTCUKVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-1-(ethylsulfonyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462046.png)


![7-(2-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4462066.png)
![2-(4-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4462078.png)
![5,6-dimethyl-N-(6-methyl-2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4462085.png)

![7-cyclohexyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4462092.png)
![N-(1-methyl-4-piperidinyl)-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B4462102.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462106.png)


![N,N,3-trimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4462130.png)
![2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4462144.png)